1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine
CAS No.: 1556127-66-2
Cat. No.: VC8342611
Molecular Formula: C9H15N3
Molecular Weight: 165.24
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1556127-66-2 |
|---|---|
| Molecular Formula | C9H15N3 |
| Molecular Weight | 165.24 |
| IUPAC Name | 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine |
| Standard InChI | InChI=1S/C9H15N3/c1-7(10)8-6-11-9-4-2-3-5-12(8)9/h6-7H,2-5,10H2,1H3 |
| Standard InChI Key | WWXMOZKAIUCAJK-UHFFFAOYSA-N |
| SMILES | CC(C1=CN=C2N1CCCC2)N |
| Canonical SMILES | CC(C1=CN=C2N1CCCC2)N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a bicyclic scaffold comprising a partially saturated imidazo[1,2-a]pyridine ring system fused to an ethanamine group. The imidazole ring (positions 1–3) is condensed with a tetrahydropyridine moiety (positions 5–8), creating a rigid, planar structure with two nitrogen atoms at positions 1 and 3. The ethanamine side chain at position 3 introduces a primary amine functional group, enhancing hydrogen-bonding capabilities (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.24 g/mol | |
| IUPAC Name | 1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine | |
| SMILES | CC(C1=CN=C2N1CCCC2)N | |
| InChIKey | WWXMOZKAIUCAJK-UHFFFAOYSA-N |
Spectroscopic and Computational Data
The compound’s infrared (IR) spectrum reveals N-H stretching vibrations at 3350–3300 cm⁻¹, consistent with primary amines. Nuclear magnetic resonance (NMR) data (¹H and ¹³C) for the parent compound remain unpublished, but analogs exhibit characteristic shifts for imidazole protons (δ 7.2–7.8 ppm) and methylene groups in the tetrahydro ring (δ 2.5–3.0 ppm) . Density functional theory (DFT) calculations predict a dipole moment of 2.8 D, indicating moderate polarity.
Synthesis and Reaction Pathways
Primary Synthetic Routes
The synthesis of 1-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine typically involves cyclocondensation strategies. A notable method from patent literature employs a cascade annulation catalyzed by N-heterocyclic carbenes (NHCs), enabling efficient ring closure (Scheme 1) :
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NHC-Catalyzed Annulation: Reacting α,β-unsaturated aldehydes with aminopyridine derivatives in the presence of triazolium-based NHC catalysts yields the imidazo[1,2-a]pyridine core.
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Reductive Amination: Subsequent coupling with acetaldehyde under hydrogenation conditions introduces the ethanamine side chain .
Alternative approaches include electro-organic synthesis, where controlled-potential electrolysis facilitates oxidative cyclization of precursor amines.
Optimization and Yield Considerations
Reaction yields vary significantly with substituents and catalysts. For example, palladium(II) acetate with 1,1'-bis(diphenylphosphino)ferrocene enhances coupling efficiency in Suzuki-Miyaura reactions for related derivatives (yields: 45–70%) . Solvent selection also impacts outcomes; polar aprotic solvents like -dimethylformamide (DMF) favor annulation, while ethanol improves reductive amination .
Derivatives and Salts
Hydrochloride Salt
The hydrochloride derivative (PubChem CID 137989984) is a crystalline solid with enhanced solubility in aqueous media. Its synthesis involves treating the free base with hydrochloric acid in anhydrous ether .
Table 2: Parent Compound vs. Hydrochloride Salt
| Property | Parent Compound | Hydrochloride Salt |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 165.24 g/mol | 201.70 g/mol |
| Solubility | Limited in water | High in polar solvents |
| Stability | Air-sensitive | Hygroscopic |
Structural Analogs
Patent WO2010125101A1 discloses analogs with pyrazine rings replacing pyridine, showing enhanced P2X7 receptor modulation . Such modifications highlight the scaffold’s versatility in drug discovery.
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